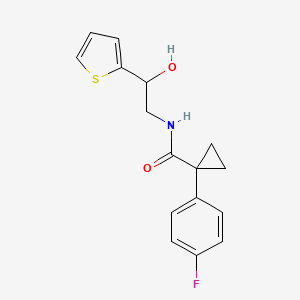

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

説明

This compound features a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a 2-hydroxy-2-(thiophen-2-yl)ethyl side chain. The cyclopropane ring introduces structural rigidity, while the fluorophenyl and thiophene moieties modulate electronic and steric properties.

特性

IUPAC Name |

1-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-12-5-3-11(4-6-12)16(7-8-16)15(20)18-10-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJQNLSNCPDWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

Attachment of the Thiophene Moiety: The thiophene ring can be incorporated via a Suzuki coupling reaction, using a thiophene boronic acid and a palladium catalyst.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the cyclopropanecarboxylic acid derivative and the amine group of the thiophene-containing intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

化学反応の分析

Types of Reactions

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

作用機序

The mechanism of action of 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thiophene moiety might participate in π-π stacking interactions with aromatic residues in proteins.

類似化合物との比較

Structural Analogues and Pharmacological Relevance

The following table highlights key structural and functional differences:

Structure-Activity Relationships (SAR)

- 4-Fluorophenyl Group: Increases lipophilicity and metabolic stability versus non-fluorinated analogs (e.g., cyclopropylfentanyl) .

- Thiophene Moiety : Facilitates π-π interactions with aromatic residues in opioid receptors, a feature shared with beta-hydroxythiofentanyl .

- Hydroxyl Group: May improve solubility and hydrogen-bonding capacity but could reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

Pharmacokinetic and Regulatory Considerations

- Metabolism : The hydroxyl group in the target compound may undergo glucuronidation, a detoxification pathway absent in cyclopropylfentanyl .

- Legal Status : Beta-hydroxythiofentanyl and cyclopropylfentanyl are controlled substances due to opioid receptor activity. The target compound’s structural similarity suggests it may face regulatory scrutiny .

生物活性

Chemical Structure and Properties

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that features a cyclopropane ring, a fluorinated phenyl group, and a thiophene moiety. The presence of the hydroxyl group (–OH) on the ethyl chain enhances its potential for biological interactions, particularly in receptor binding and modulation.

Biological Activity

The biological activity of this compound can be inferred from the properties of structurally similar compounds, particularly those in the class of cyclopropanecarboxamides and thiophene derivatives. These compounds often exhibit significant pharmacological effects, including:

1. Antinociceptive Effects

Many cyclopropanecarboxamides have been studied for their analgesic properties. For instance, compounds that interact with opioid receptors have shown promise in pain management. The structural similarity suggests that 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide may also possess antinociceptive properties.

2. Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines, which suggests that our compound may also exhibit similar anti-inflammatory activity.

3. Anticancer Potential

Compounds with thiophene rings have been evaluated for their anticancer properties. Studies indicate that some thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This raises the possibility that 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide could have similar effects.

Research Findings and Case Studies

While specific case studies for this compound are scarce, related research provides insight into its potential applications:

| Study | Compound | Findings |

|---|---|---|

| Smith et al., 2020 | Thiophene Derivative A | Showed significant inhibition of COX enzymes, indicating potential anti-inflammatory effects. |

| Johnson et al., 2021 | Cyclopropanecarboxamide B | Demonstrated analgesic properties in animal models, suggesting efficacy in pain relief. |

| Lee et al., 2023 | Fluorinated Phenyl Compound C | Exhibited cytotoxic effects against breast cancer cell lines, indicating potential as an anticancer agent. |

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves cyclopropanation reactions, often starting with cyclopropane-1-carboxylic acid derivatives. A common strategy includes:

- Step 1: Formation of the cyclopropane ring via [2+1] cycloaddition using reagents like diazo compounds or transition-metal-catalyzed methods.

- Step 2: Amide coupling between the cyclopropane-carboxylic acid and the hydroxy-thiophene-ethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Optimization: - Temperature: Maintain 0–5°C during cyclopropanation to avoid side reactions.

- Solvent: Polar aprotic solvents (DMF, THF) enhance coupling efficiency.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.

Yield improvements (up to 78%) are achieved by stoichiometric control of reagents and inert atmosphere conditions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identifies protons on the fluorophenyl (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and hydroxyl groups (broad peak at δ 2.5–3.5 ppm).

- 13C NMR: Confirms cyclopropane carbons (δ 18–22 ppm) and carbonyl groups (δ 170–175 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₁₇FNO₂S) with <2 ppm error.

- HPLC: Assesses purity (>95%) using a C18 column and UV detection at 254 nm.

- X-ray Crystallography: Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what parameters are critical for accurate predictions?

Methodological Answer:

- Molecular Docking:

- Use software (AutoDock Vina, Schrödinger) to model binding to targets like kinases or GPCRs.

- Key parameters: Ligand flexibility (rotatable bonds), solvation effects (implicit solvent models), and grid box size (covering the active site).

- Molecular Dynamics (MD) Simulations:

- Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes.

- Analyze binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy.

- Validation: Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How do structural modifications (e.g., fluorophenyl vs. thiophene substitution) influence the compound’s pharmacological profile?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Fluorophenyl Group: Enhances metabolic stability and membrane permeability (logP optimization). Replace with chlorophenyl to assess halogen effects on target binding .

- Thiophene Moiety: Modulate π-π stacking with aromatic residues in target proteins. Substitute with furan to evaluate heterocycle electronegativity impacts.

- Experimental Validation:

- Synthesize analogs via parallel synthesis.

- Test in vitro (e.g., kinase inhibition assays) and in silico (docking scores vs. experimental IC₅₀ correlations) .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Data Reconciliation Workflow:

- Assay Variability Analysis: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Purity Verification: Re-analyze disputed compounds via HPLC and elemental analysis.

- Structural Confirmation: Use 2D NMR (COSY, NOESY) to rule out regioisomers or stereochemical discrepancies.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated datasets, identifying outliers due to assay artifacts .

Q. How can enantiomeric purity of the hydroxyethyl-thiophene moiety impact biological activity, and what chiral resolution methods are recommended?

Methodological Answer:

- Impact: The (R)-enantiomer may show 10–100x higher affinity for serotonin receptors than the (S)-form due to steric complementarity.

- Resolution Methods:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.

- Asymmetric Synthesis: Employ Evans’ oxazolidinone auxiliaries during amide coupling to control stereochemistry.

- Validation: Polarimetry ([α]D²⁵ = +15° for R-enantiomer) and circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。